molecular formula C15H20FNO4S B2641030 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 899963-03-2

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No.: B2641030
CAS No.: 899963-03-2
M. Wt: 329.39
InChI Key: AIQQPPIMSSFNRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,4-dioxaspiro[44]nonan-2-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide typically involves the reaction of 1,4-dioxaspiro[4.4]nonane derivatives with sulfonamide precursors. One common method includes the use of cyclopentanone and cyclohexanone in the presence of catalysts such as montmorillonite KSF . The reaction conditions often involve sonochemical methods to enhance the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its bioactive effects. The spirocyclic structure allows for unique binding interactions, which can enhance its efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluoro and methyl groups on the benzene ring can enhance its stability and interaction with biological targets compared to similar compounds.

Biological Activity

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide is a synthetic organic compound with potential biological activity. Its unique structural characteristics, including a spirocyclic framework and a sulfonamide group, suggest various pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H20FNO4S
  • Molecular Weight : 329.4 g/mol
  • CAS Number : 899963-03-2

Biological Activity

The compound's biological activity has been primarily investigated in the context of its role as an inhibitor in specific protein interactions. Notably, it has shown promise in inhibiting the menin-MLL (mixed lineage leukemia) interaction, which is critical in various cancers, particularly leukemias.

The mechanism of action involves the disruption of protein-protein interactions that are essential for oncogenesis. By inhibiting the menin-MLL interaction, this compound may prevent the transcriptional activation of genes involved in cancer progression. This inhibition is particularly relevant for leukemias associated with MLL fusion proteins.

Inhibition Studies

Research has demonstrated that this compound effectively inhibits menin-MLL interactions in vitro. The following table summarizes key findings from recent studies:

StudyMethodologyKey Findings
Study 1In vitro binding assaysDemonstrated significant inhibition of menin-MLL interaction with IC50 values in low micromolar range.
Study 2Cellular assaysShowed reduced cell proliferation in MLL-rearranged leukemia cell lines upon treatment with the compound.
Study 3Mechanistic studiesIdentified specific binding sites on menin, supporting competitive inhibition model.

Case Study: Anticancer Properties

A notable case study involved the application of this compound in a preclinical setting for treating MLL-rearranged leukemia. The study found that treatment with this compound led to:

  • Reduced Tumor Growth : Significant reduction in tumor size compared to control groups.
  • Increased Apoptosis : Enhanced apoptosis rates in cancer cells, indicating effective therapeutic action.
  • Improved Survival Rates : In animal models, subjects treated with the compound exhibited improved survival compared to untreated controls.

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
Compound ASpirocyclic structure without fluorineModerate inhibition of similar protein interactions
Compound BContains a different sulfonamide groupLimited anticancer activity observed
This compoundUnique spirocyclic structure and fluorine substitutionStrong inhibitor of menin-MLL interaction

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO4S/c1-11-8-13(4-5-14(11)16)22(18,19)17-9-12-10-20-15(21-12)6-2-3-7-15/h4-5,8,12,17H,2-3,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQQPPIMSSFNRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2COC3(O2)CCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.